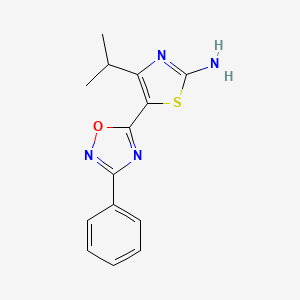

4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine is a chemical that appears to be a derivative of thiazole and oxadiazole. These types of compounds are known for their potential in various applications due to their unique structural features. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their properties and potential applications.

Synthesis Analysis

The synthesis of related compounds involves the reaction of N-phenylhydrazinecarbothioamide with a substituted benzoic acid in the presence of phosphorus oxychloride, as described in the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine . This method could potentially be adapted for the synthesis of 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various analytical techniques. For instance, the metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine were characterized by elemental analysis, FT-IR, UV/visible spectra, and other methods . These techniques could be employed to analyze the molecular structure of 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine, providing insights into its geometry and electronic properties.

Chemical Reactions Analysis

The chemical reactions involving compounds with oxadiazole and thiazole rings can be complex. The paper on the stereoselective synthesis of a related compound describes a novel procedure that involves an intramolecular replacement reaction with neighboring group participation . This indicates that the compound of interest may also undergo similar reactions, which could be explored to synthesize derivatives or to modify its properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically influenced by their molecular structure. The metal complexes of related compounds have been studied for their molar conductance, magnetic moments, and metal content . These properties are crucial for understanding the behavior of the compounds in various environments and for their potential applications in fields such as catalysis, materials science, or medicine.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine, due to its structural complexity and presence of heterocyclic components, serves as a valuable building block in synthetic chemistry. It's utilized in the preparation of diverse heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The molecule's unique reactivity opens up pathways for generating various cynomethylene dyes under mild reaction conditions, highlighting its significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Pharmacological Potential

The compound, featuring a 1,3,4-oxadiazole moiety, is a part of a class recognized for its diverse pharmacological potential. Oxadiazoles, particularly 1,3,4-oxadiazoles, are known for their extensive spectrum of bioactivities, including antimicrobial, anti-inflammatory, analgetic, antitumor, and antiviral properties. The molecule's heterocyclic framework, especially the oxadiazole ring, is considered a crucial pharmacophore, contributing significantly to its pharmacological activity by enhancing interactions with various enzymes and receptors (Lelyukh, 2019).

Medicinal Chemistry

The incorporation of the 1,3,4-oxadiazole ring in drug molecules is a strategy often adopted in medicinal chemistry due to its potential in interacting and binding with different enzymes and receptors in biological systems. Compounds with the 1,3,4-oxadiazole structure are being extensively researched and used in the treatment of various ailments, emphasizing their significant therapeutic value. They exhibit a broad range of medicinal properties, such as anticancer, antifungal, antibacterial, antitubercular, and anti-inflammatory activities, to name a few (Verma et al., 2019).

Propriétés

IUPAC Name |

5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propan-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-8(2)10-11(20-14(15)16-10)13-17-12(18-19-13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYGCRUQYWOEBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SC(=N1)N)C2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629780 |

Source

|

| Record name | 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937682-00-3 |

Source

|

| Record name | 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine](/img/structure/B1323028.png)